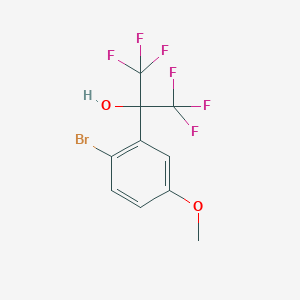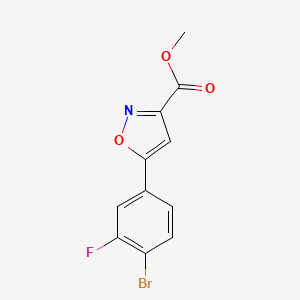
2-(2-Bromo-5-methoxyphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-5-methoxyphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a chemical compound with a unique structure that includes a bromine atom, a methoxy group, and a hexafluoroisopropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-methoxyphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the reaction of 2-bromo-5-methoxyphenol with hexafluoroacetone in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-5-methoxyphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation reactions can produce aldehydes or acids .
Applications De Recherche Scientifique
2-(2-Bromo-5-methoxyphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The hexafluoroisopropanol moiety enhances its lipophilicity, allowing it to interact with lipid membranes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-methoxyphenol
- (2-Bromo-5-methoxyphenyl)methanol
- 2-(2-Bromo-5-methoxyphenyl)acetonitrile
Uniqueness
Compared to similar compounds, 2-(2-Bromo-5-methoxyphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is unique due to the presence of the hexafluoroisopropanol moiety. This structural feature imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it valuable for specific applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C10H7BrF6O2 |
|---|---|
Poids moléculaire |
353.06 g/mol |
Nom IUPAC |
2-(2-bromo-5-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C10H7BrF6O2/c1-19-5-2-3-7(11)6(4-5)8(18,9(12,13)14)10(15,16)17/h2-4,18H,1H3 |
Clé InChI |
NOXDOXNXGSOSNO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Br)C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13691917.png)
![2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid](/img/structure/B13691922.png)







![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)
